Ciclesonide-d7

描述

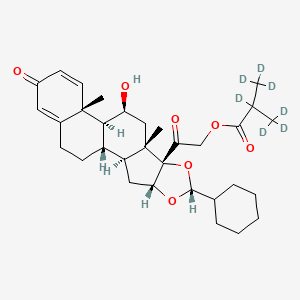

Ciclesonide-d7 is intended for use as an internal standard for the quantification of ciclesonide (CIC; ) by GC- or LC-MS. Ciclesonide is a prodrug form of the glucocorticoid receptor agonist desisobutyryl-CIC (des-CIC). CIC binds to the glucocorticoid receptor with a Ki value of 37 nM. It is selective for the glucocorticoid receptor over the estrogen, progesterone, and testosterone receptors. CIC inhibits eosinophil influx into the lung (ED50 = 0.49 mg/kg) and reduces sephadex-induced lung edema (ED50 = 0.72 mg/kg) in a rat model of ovalbumin-sensitized and -challenged airway inflammation. Formulations containing CIC have been used in the maintenance treatment of asthma and in the treatment of allergic rhinitis.

作用机制

Target of Action

Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .

Mode of Action

This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .

Biochemical Pathways

The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .

Pharmacokinetics

This compound, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .

Result of Action

The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of this compound is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .

生化分析

Biochemical Properties

Ciclesonide-d7 is a prodrug that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) in the lung . This conversion is facilitated by esterases present in the lung tissue . The active metabolite des-CIC has a much higher affinity for the glucocorticoid receptor than the parent compound .

Cellular Effects

This compound, like its parent compound Ciclesonide, has a wide range of effects on multiple cell types involved in allergic inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes . It also interacts with various mediators like histamine, eicosanoids, leukotrienes, and cytokines .

Molecular Mechanism

This compound acts as a glucocorticoid receptor agonist . Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression.

Temporal Effects in Laboratory Settings

The intracellular concentration of this compound decreases over time, whereas the concentration of its active metabolite des-CIC remains relatively stable . This suggests that the local anti-inflammatory activity of this compound in the lung may be prolonged by the slow release of active drug from the depot of fatty acid esters .

Metabolic Pathways

This compound is metabolized in the human lung through two major pathways: the rapid, on-site conversion of this compound to des-CIC and the conjugation of des-CIC with fatty acids, in particular oleic acid .

Transport and Distribution

Uptake of this compound into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate . This suggests that this compound can be efficiently transported and distributed within cells and tissues.

Subcellular Localization

Upon binding, the receptor-ligand complex translocates to the cell nucleus .

生物活性

Ciclesonide-d7 is a deuterated form of ciclesonide, a glucocorticoid primarily used for its anti-inflammatory properties in the treatment of conditions such as asthma and allergic rhinitis. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound has the chemical formula C₃₂H₄₄O₇, with seven deuterium atoms incorporated into its structure. This modification enhances its stability and allows for precise tracking in pharmacological studies without interference from the non-deuterated parent compound. The mechanism of action of this compound is analogous to that of ciclesonide, primarily involving the binding to glucocorticoid receptors (GR) in cells. This binding initiates a cascade of events that modulate gene expression related to inflammatory responses, leading to reduced airway inflammation and improved respiratory function in patients with asthma and allergic rhinitis .

Pharmacokinetics

This compound is primarily utilized as an internal standard in analytical chemistry for quantifying ciclesonide in biological samples. Its deuterated form allows researchers to account for variations in sample preparation and instrument response during analysis, ensuring accurate quantification . The pharmacokinetic properties are critical for understanding its metabolism and efficacy in clinical settings.

Table 1: Comparison of Ciclesonide and this compound

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ciclesonide | C₃₂H₄₄O₇ | Non-deuterated parent compound used for allergic rhinitis treatment. |

| This compound | C₃₂H₄₄O₇ | Deuterated form used as an internal standard for quantification. |

| Des-ciclesonide | C₃₂H₄₄O₇ | Active metabolite with potent anti-inflammatory effects. |

| Budesonide | C₂₁H₂₄O₆ | Another glucocorticoid used for asthma; differs in structure. |

| Fluticasone | C₂₂H₂₄F₂O₄S | Potent inhaled corticosteroid with different receptor binding. |

Therapeutic Applications

This compound has been studied for its therapeutic potential beyond traditional applications. Notably, it has been investigated for its efficacy in treating COVID-19 patients. A study reported three cases where inhaled ciclesonide was administered to patients with COVID-19 pneumonia, resulting in significant clinical improvements .

Case Studies

- Case Study 1 : A patient with severe COVID-19 pneumonia showed rapid improvement after receiving inhaled ciclesonide (200 μg twice daily). By day 3 of treatment, oxygenation improved significantly, and the patient's appetite returned .

- Case Study 2 : Another patient experienced worsening symptoms but responded well to increased doses of ciclesonide (up to 1200 μg/day). Follow-up PCR tests eventually turned negative after treatment .

- Clinical Trial Findings : In a larger study assessing the outpatient treatment of COVID-19 with inhaled ciclesonide, results indicated that while hospitalization rates were slightly higher in the ciclesonide group compared to controls, no deaths occurred among those treated with ciclesonide .

科学研究应用

Respiratory Diseases

Ciclesonide-d7 has been studied for its role in treating respiratory conditions such as asthma and allergic rhinitis. Its mechanism involves reducing airway inflammation through glucocorticoid receptor activation, which leads to decreased eosinophil influx and improved lung function.

- Asthma Management : Clinical studies have demonstrated that ciclesonide effectively improves lung function in asthmatic patients compared to placebo treatments. For instance, a study indicated significant improvements in forced expiratory volume (FEV1) after treatment with ciclesonide over 16 weeks .

- COVID-19 Treatment : Recent research has explored the potential of ciclesonide in treating COVID-19. Inhaled ciclesonide was evaluated in several clinical trials for its efficacy in reducing symptoms and preventing disease progression. One trial showed that while ciclesonide did not significantly reduce hospitalization rates, it was safe for outpatient use .

Analytical Chemistry

This compound is crucial for developing accurate analytical methods to measure drug concentrations in biological matrices. Its stable isotope labeling allows researchers to differentiate between the drug and its metabolites during analysis.

- Mass Spectrometry : The use of this compound improves the quantification of ciclesonide levels in human plasma and other samples, enabling better understanding of its pharmacokinetics and dynamics .

Efficacy in Asthma Patients

A randomized controlled trial involving 400 patients demonstrated that inhaled ciclesonide significantly improved asthma control compared to placebo. The study highlighted the importance of precise dosing and monitoring using analytical techniques enhanced by this compound .

COVID-19 Clinical Trials

In a multicenter study conducted during the COVID-19 pandemic, researchers assessed the safety and efficacy of inhaled ciclesonide for symptomatic patients. While initial results suggested limited effectiveness in symptom alleviation, ongoing studies continue to evaluate its role as a therapeutic option .

Data Summary Table

常见问题

Basic Research Questions

Q. How can researchers optimize experimental design for synthesizing and characterizing Ciclesonide-d7?

- Methodological Guidance :

- Ensure synthesis protocols include deuterium labeling efficiency validation (e.g., via mass spectrometry or NMR) and purity assessments using HPLC .

- Document experimental conditions (solvents, catalysts, reaction times) in detail to enable reproducibility, following guidelines for supplementary data submission .

- Use isotopic tracing to confirm the position and stability of deuterium atoms in the molecule during synthesis .

Q. What analytical techniques are most reliable for quantifying this compound in pharmacokinetic studies?

- Methodological Guidance :

- Employ LC-MS/MS for high sensitivity in detecting deuterated compounds, with calibration curves validated against non-deuterated Ciclesonide to account for matrix effects .

- Cross-validate results using nuclear magnetic resonance (NMR) to resolve structural ambiguities caused by isotopic substitution .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Guidance :

- Use databases like SciFinder and Web of Science with search terms combining This compound with deuterated corticosteroids, pharmacokinetics, and isotope effects .

- Apply the PICOT framework to structure questions: Population (e.g., in vitro/in vivo models), Intervention (dose/administration), Comparison (vs. non-deuterated analogs), Outcome (bioavailability, metabolic stability), Timeframe (acute/chronic exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across studies?

- Methodological Guidance :

- Perform a meta-analysis of existing data, stratifying results by experimental models (e.g., human hepatocytes vs. rodent models) and assay conditions (e.g., incubation time, enzyme concentrations) .

- Replicate conflicting studies with standardized protocols, explicitly reporting variables like temperature, pH, and co-factor availability to isolate discrepancies .

Q. What strategies are effective for investigating the isotope effect of deuterium in this compound on glucocorticoid receptor binding?

- Methodological Guidance :

- Use isothermal titration calorimetry (ITC) to compare binding affinities of deuterated vs. non-deuterated Ciclesonide, controlling for solvent isotope effects .

- Pair molecular dynamics simulations with cryo-EM to visualize deuterium’s impact on receptor-ligand conformational changes .

Q. How can researchers assess the impact of deuterium-induced isotopic purity on this compound’s pharmacological activity?

- Methodological Guidance :

- Synthesize batches with varying isotopic purity (e.g., 95% vs. 99% deuterium) and test in vitro efficacy (e.g., NF-κB inhibition assays) and in vivo half-life .

- Use high-resolution mass spectrometry (HRMS) to correlate impurity profiles (e.g., protiated contaminants) with activity outliers .

Q. Methodological & Ethical Considerations

Q. What interdisciplinary approaches are critical for studying this compound’s anti-inflammatory mechanisms?

- Methodological Guidance :

- Combine pharmacokinetic modeling (compartmental analysis) with transcriptomic profiling (RNA-seq) to link drug exposure to gene regulation .

- Validate findings using CRISPR-engineered cell lines with glucocorticoid receptor mutations to isolate deuterium-specific effects .

Q. How should researchers address ethical and reproducibility challenges in this compound animal studies?

- Methodological Guidance :

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensure sample sizes are justified statistically to minimize animal use, and publish raw data for independent validation .

- Pre-register study protocols (e.g., on Open Science Framework) to reduce bias and enhance transparency in dose-response experiments .

Q. Tables for Key Data Comparison

属性

IUPAC Name |

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-BLMCDVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673116 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225382-70-6 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。